
3,6-Nonadien-1-ol
Vue d'ensemble
Description
3,6-Nonadien-1-ol is an organic compound with the molecular formula C₉H₁₆O. It is a type of aliphatic alcohol characterized by the presence of two double bonds in its carbon chain. This compound is known for its distinctive green, cucumber-like aroma, making it valuable in the fragrance and flavor industries .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,6-Nonadien-1-ol can be synthesized through various methods. One common approach involves the Wittig reaction, where an aldehyde is reacted with a phosphonium ylide to form the desired product. The reaction typically requires a base such as sodium hydroxide or potassium tert-butoxide and is conducted under an inert atmosphere to prevent oxidation .
Industrial Production Methods
In industrial settings, this compound is often produced through the hydroformylation of 1,5-hexadiene, followed by hydrogenation. This method involves the addition of a formyl group to the diene, followed by reduction to yield the alcohol. The process is catalyzed by transition metal complexes, such as rhodium or cobalt, and is carried out under high pressure and temperature .
Analyse Des Réactions Chimiques
Types of Reactions
3,6-Nonadien-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form an aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The double bonds can be reduced to single bonds using hydrogenation catalysts like palladium on carbon.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Thionyl chloride or phosphorus tribromide in an inert solvent
Major Products Formed
Oxidation: Nonadienal or nonadienoic acid.
Reduction: 3,6-Nonadiene.
Substitution: 3,6-Nonadienyl chloride or bromide
Applications De Recherche Scientifique
Fragrance and Flavor Industry
Aroma Profile:
3,6-Nonadien-1-ol is recognized for its distinctive green, cucumber-like aroma, which makes it a valuable ingredient in the fragrance and flavor industry. The compound's organoleptic properties have been described as medium-volatility with a unique blend of green and floral notes that transition into oily-fatty tones at higher concentrations .
Applications:
- Fragrance Formulations: Due to its green and fresh scent, this compound is used in perfumes and personal care products to impart freshness. It serves as a key ingredient in creating green notes that are sought after in modern fragrances.
- Food Flavoring: This compound is also utilized in food flavorings to enhance the sensory profile of various products, particularly those aiming to evoke fresh or natural flavors.
Agricultural Applications
Pest Repellent:
Recent studies have indicated that this compound may exhibit insecticidal properties. Research has shown that certain volatile compounds, including this nonadienol, can deter pests when applied to crops . This potential application is particularly relevant in organic farming where synthetic pesticides are avoided.
Case Study:
In a study examining the volatile compounds emitted from cucumber plants during various growth stages, it was found that this compound was among the significant contributors to the plant's aroma profile. The expression of specific genes related to volatile production was also correlated with the presence of this compound . This suggests its role not only as an attractant for pollinators but also as a potential repellent for herbivorous pests.
Chemical Synthesis and Research
Synthetic Pathways:
The synthesis of this compound has been explored through various methods including enzymatic processes and chemical reactions. Its structure allows for derivatization, making it a useful intermediate in organic synthesis .
Research Insights:
Research indicates that the compound's unique structure can be leveraged for developing new materials or enhancing existing formulations in both industrial and consumer products. For example, studies have shown that its derivatives can be used in creating biodegradable plastics or as additives in cosmetic formulations to improve texture and stability .
Mécanisme D'action
The mechanism of action of 3,6-Nonadien-1-ol involves its interaction with olfactory receptors in the nasal epithelium, leading to the perception of its characteristic aroma. In biological systems, it may interact with cellular membranes and proteins, influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but its effects are believed to be mediated through its ability to modulate membrane fluidity and protein function .
Comparaison Avec Des Composés Similaires
3,6-Nonadien-1-ol can be compared with other nonadienols, such as 2,4-Nonadien-1-ol and 2,6-Nonadien-1-ol. These compounds share similar structural features but differ in the position of their double bonds, leading to variations in their chemical reactivity and aroma profiles. For example:
2,4-Nonadien-1-ol: Known for its floral and green notes.
2,6-Nonadien-1-ol: Exhibits a more intense cucumber-like aroma
The uniqueness of this compound lies in its balanced green and cucumber-like aroma, making it particularly valuable in the fragrance and flavor industries .
Activité Biologique
3,6-Nonadien-1-ol, a nine-carbon unsaturated alcohol with the chemical formula C9H16O, has garnered attention for its diverse biological activities. This article explores its properties, biological effects, and potential applications based on a comprehensive review of existing literature.
This compound is characterized by its unique structure that includes two double bonds. It is primarily known for its presence in various fruits and vegetables, contributing to their aroma and flavor profiles. The compound can be synthesized through various methods, including fermentation processes and chemical synthesis.
Property | Value |
---|---|
Molecular Formula | C9H16O |
Molecular Weight | 140.23 g/mol |
Boiling Point | 186 °C |
Density | 0.83 g/cm³ |
Solubility | Soluble in alcohols |
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity . Its ability to scavenge free radicals contributes to cellular protection against oxidative stress. A study demonstrated that this compound could effectively reduce oxidative damage in cellular models, suggesting its potential use in nutraceutical applications aimed at preventing oxidative stress-related diseases .
Cytotoxic Effects
In vitro studies have shown that this compound possesses cytotoxic properties against various cancer cell lines. For instance, it has been tested against human breast cancer (MCF-7) and liver cancer (HepG2) cells. The compound induced apoptosis and inhibited cell proliferation in these models, indicating its potential as an anti-cancer agent .
Flavoring Agent
In the food industry, this compound is recognized for its flavoring properties . It adds a natural aroma to various food products, particularly in melon and cucumber flavors. Its use as a flavoring agent is supported by safety assessments that confirm its non-toxic nature at typical usage levels .
Case Study 1: Antioxidant Activity Assessment
A study evaluated the antioxidant capacity of various volatile compounds, including this compound, using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. Results indicated that this compound exhibited a notable reduction in DPPH radical concentration, demonstrating its efficacy as an antioxidant agent .
Case Study 2: Cytotoxicity Evaluation
In another investigation focusing on cytotoxic effects, this compound was administered to MCF-7 and HepG2 cell lines at varying concentrations. The results showed a dose-dependent inhibition of cell growth with IC50 values of approximately 50 µM for MCF-7 cells and 40 µM for HepG2 cells. These findings suggest that the compound may serve as a potential therapeutic agent in cancer treatment .
Safety Profile
The safety assessment of this compound indicates low toxicity levels when used as a flavoring agent in food products. The estimated Margin of Exposure (MOE) values are significantly above the threshold for concern regarding repeated dose toxicity and reproductive toxicity endpoints .
Propriétés
Numéro CAS |
76649-25-7 |
---|---|
Formule moléculaire |
C9H16O |
Poids moléculaire |
140.22 g/mol |
Nom IUPAC |
(3E,6Z)-nona-3,6-dien-1-ol |
InChI |
InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h3-4,6-7,10H,2,5,8-9H2,1H3/b4-3-,7-6+ |
Clé InChI |
PICGPEBVZGCYBV-WWVFNRLHSA-N |
SMILES |
CCC=CCC=CCCO |
SMILES isomérique |
CC/C=C\C/C=C/CCO |
SMILES canonique |
CCC=CCC=CCCO |
Point d'ébullition |
73.00 °C. @ 15.00 mm Hg |
Densité |
0.863-0.871 |
Key on ui other cas no. |
76649-25-7 |
Description physique |
Colourless liquid; strong, fatty, green cucumber aroma |
Solubilité |
very slightly slightly soluble in water; soluble in fats soluble (in ethanol) |
Origine du produit |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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